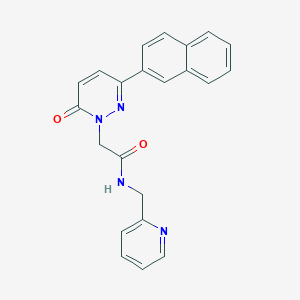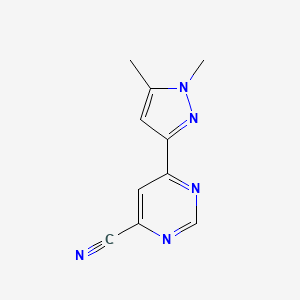
3-n-HexylthiophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-HexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H17BrSZn. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable intermediates and facilitate the transfer of functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-n-HexylthiophenylZinc bromide can be synthesized through the reaction of 3-n-Hexylthiophene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the deprotonation of 3-n-Hexylthiophene followed by the addition of zinc bromide to form the desired organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of automated systems also minimizes human error and increases production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-n-HexylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of palladium catalysts
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nature of the substituent
Applications De Recherche Scientifique
3-n-HexylthiophenylZinc bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-n-HexylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the transfer of functional groups and the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium or nickel catalysts and the subsequent formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-n-HexylthiophenylMagnesium bromide: Similar in structure but uses magnesium instead of zinc.
3-n-HexylthiophenylLithium: Uses lithium as the metal center.
3-n-HexylthiophenylCopper: Uses copper as the metal center
Uniqueness
3-n-HexylthiophenylZinc bromide is unique due to its stability and reactivity in cross-coupling reactions. Compared to its magnesium and lithium counterparts, the zinc-based compound offers better functional group tolerance and milder reaction conditions. This makes it a preferred choice in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C12H17BrSZn |
|---|---|
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
bromozinc(1+);hexylsulfanylbenzene |
InChI |
InChI=1S/C12H17S.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YBJGUHSEEKTXTH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCSC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
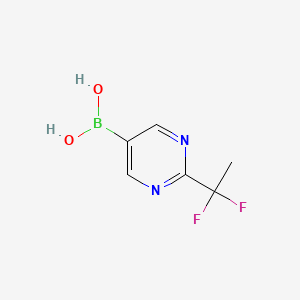
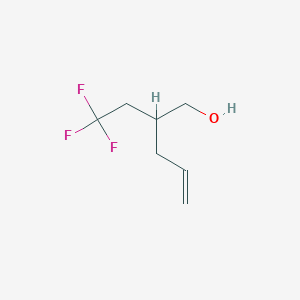
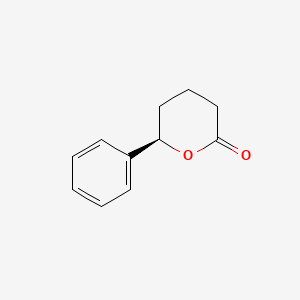


![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)

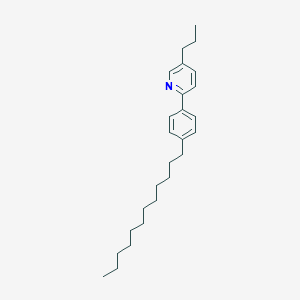
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
